

In-depth Technical Guide on Atr-IN-5 (CAS: 2601571-19-9)

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Compound of Interest

Compound Name: Atr-IN-5

Cat. No.: B12407303

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A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on **Atr-IN-5** (CAS: 2601571-19-9) is limited. This guide synthesizes the available data and provides a broader context based on the well-understood mechanisms of ATR inhibition.

Introduction

Atr-IN-5 is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical enzyme in the DNA damage response (DDR) pathway.^[1] The DDR is a complex signaling network that safeguards genomic integrity by detecting DNA lesions, arresting the cell cycle to allow for repair, and activating DNA repair pathways or, in cases of irreparable damage, inducing apoptosis.^{[2][3][4]} Cancer cells, often characterized by increased replication stress and defects in other DDR pathways (such as ATM or p53 deficiency), exhibit a heightened dependency on the ATR signaling pathway for survival.^{[2][5][6]} This synthetic lethality provides a therapeutic window for ATR inhibitors, making them a promising class of anti-cancer agents.^{[7][8]}

Core Concepts: The ATR Signaling Pathway

The ATR signaling cascade is primarily activated by single-stranded DNA (ssDNA), a common intermediate during replication stress or following the processing of DNA double-strand breaks (DSBs).^{[9][10][11]} The key steps in ATR activation and signaling are:

- Sensing and Recruitment: Replication Protein A (RPA) coats the exposed ssDNA, creating a platform for the recruitment of the ATR-ATRIP complex.[\[5\]](#)[\[10\]](#)[\[11\]](#)
- Activation: The ATR-ATRIP complex is then activated by two independent mechanisms involving TopBP1 and ETAA1, which are recruited to the sites of DNA damage.[\[5\]](#)[\[10\]](#)
- Signal Transduction: Once activated, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Cellular Response: Activated Chk1, in turn, phosphorylates various effectors to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[\[3\]](#)[\[13\]](#)

The central role of ATR in maintaining genomic stability, particularly in rapidly proliferating cancer cells, underscores the therapeutic potential of its inhibition.[\[2\]](#)

Mechanism of Action of ATR Inhibitors

ATR inhibitors, including compounds like **Atr-IN-5**, function by competitively binding to the ATP-binding site of the ATR kinase, thereby preventing the phosphorylation of its downstream targets. This abrogation of the ATR signaling cascade leads to:

- Replication Catastrophe: In cancer cells with high levels of replication stress, ATR inhibition leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death.[\[2\]](#)
- Mitotic Catastrophe: By overriding the G2/M checkpoint, ATR inhibition can force cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[\[2\]](#)
- Synthetic Lethality: In tumors with deficiencies in other DDR pathways (e.g., ATM or BRCA mutations), the inhibition of ATR becomes selectively lethal.[\[5\]](#)[\[6\]](#)

Quantitative Data

While specific quantitative data for **Atr-IN-5** is not readily available in the public domain, the following table presents typical data points evaluated for ATR inhibitors, exemplified by the related compound ATR-IN-10.

| Parameter | Value (for ATR-IN-10) | Description |
|-----------|-------------------------------|--|
| IC50 | 2.978 μ M ^[15] | The half-maximal inhibitory concentration, indicating the potency of the inhibitor against the ATR kinase. |

Experimental Protocols

Detailed experimental protocols for **Atr-IN-5** are not publicly available. However, the following are standard methodologies used to characterize ATR inhibitors.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against the ATR kinase.

Methodology:

- Recombinant human ATR kinase is incubated with the inhibitor at various concentrations.
- A specific substrate peptide and ATP (often radiolabeled) are added to initiate the kinase reaction.
- The reaction is allowed to proceed for a defined period and then stopped.
- The amount of phosphorylated substrate is quantified, typically using methods like scintillation counting or fluorescence-based assays.
- IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Phospho-Chk1 Assay

Objective: To assess the ability of an inhibitor to block ATR signaling in a cellular context.

Methodology:

- Cancer cell lines are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway.
- Cells are then incubated with the ATR inhibitor at a range of concentrations.
- After a specified time, cells are lysed, and protein extracts are prepared.
- The levels of phosphorylated Chk1 (a direct downstream target of ATR) and total Chk1 are measured using Western blotting or ELISA.
- A reduction in the ratio of phospho-Chk1 to total Chk1 indicates effective ATR inhibition.

Cell Viability and Apoptosis Assays

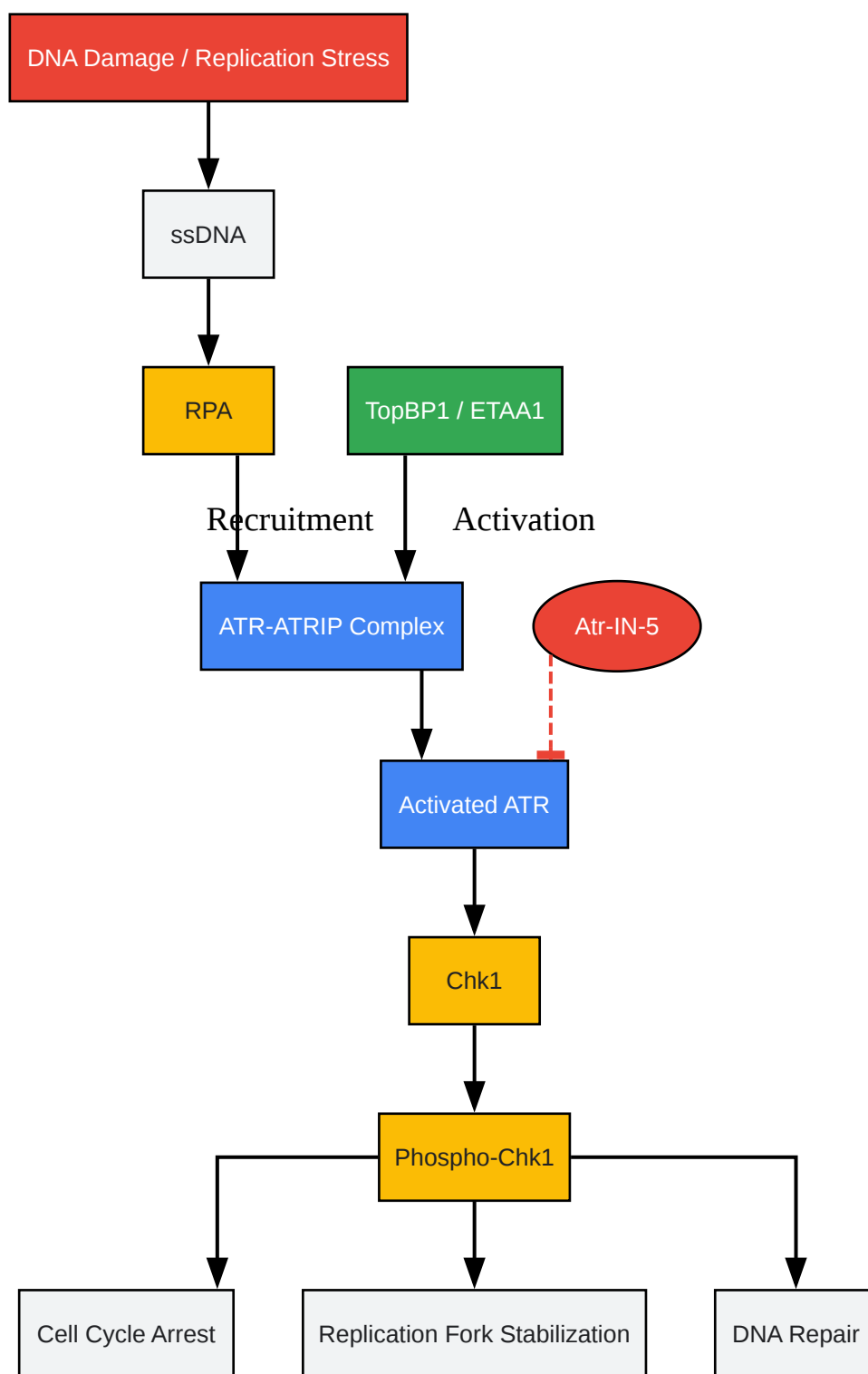
Objective: To evaluate the cytotoxic effects of the ATR inhibitor on cancer cells.

Methodology:

- Cancer cell lines are seeded in multi-well plates and treated with increasing concentrations of the ATR inhibitor.
- Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.
- Apoptosis can be quantified by methods like Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.

Visualizations

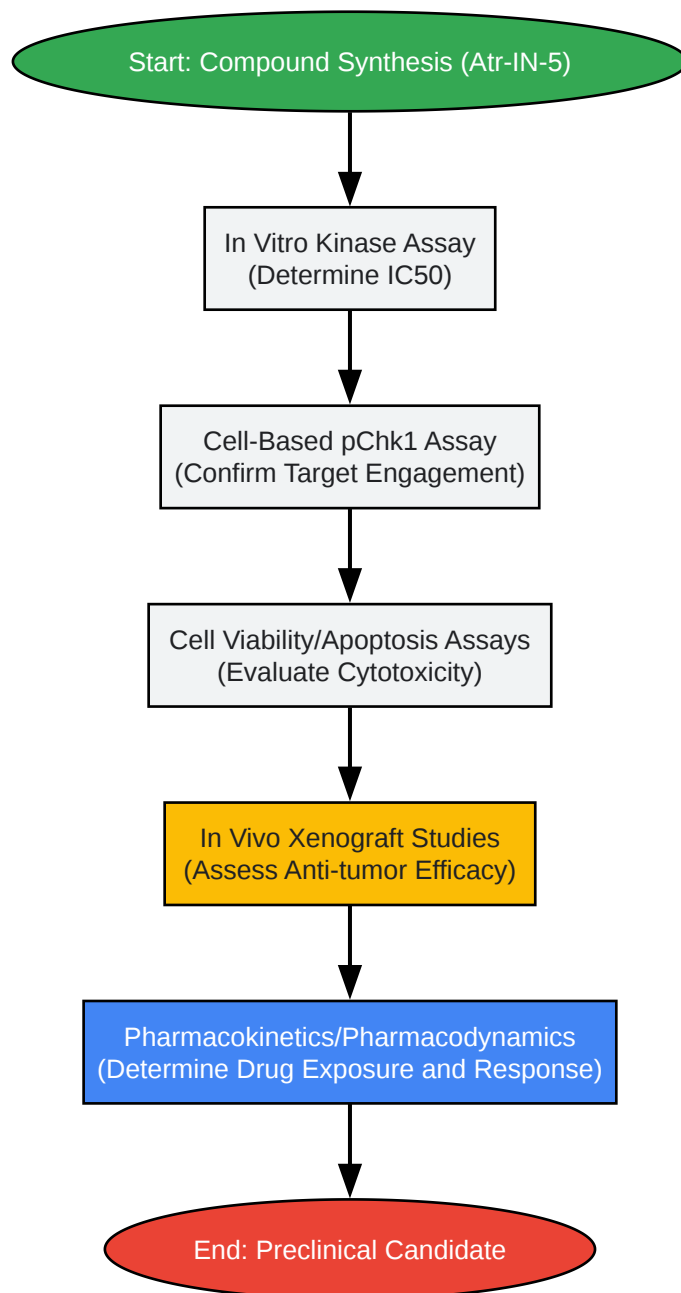
ATR Signaling Pathway



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Caption: The ATR signaling pathway in response to DNA damage and its inhibition by **Atr-IN-5**.

Experimental Workflow for ATR Inhibitor Evaluation



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Caption: A typical preclinical experimental workflow for the evaluation of an ATR inhibitor.

Clinical Landscape of ATR Inhibitors

While clinical trial data for **Atr-IN-5** is not available, several other ATR inhibitors are currently in clinical development, demonstrating the significant interest in this therapeutic class. These

trials are exploring ATR inhibitors as monotherapy in tumors with specific DDR deficiencies and in combination with other anti-cancer agents like chemotherapy, radiotherapy, and PARP inhibitors.[4][8][16] The rationale for combination therapies is that ATR inhibitors can sensitize cancer cells to the DNA-damaging effects of these other treatments.[4][6]

Conclusion

Atr-IN-5, as a potent ATR inhibitor, represents a promising therapeutic agent for the treatment of cancers with inherent dependencies on the ATR signaling pathway. While specific data on this compound is limited, the well-established role of ATR in the DNA damage response provides a strong rationale for its development. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of **Atr-IN-5**. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for the continued investigation of this and other novel ATR inhibitors.

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